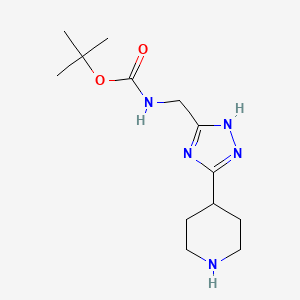

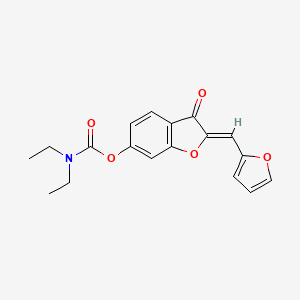

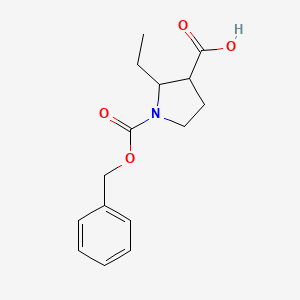

tert-Butyl ((3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)methyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl methyl (piperidin-4-yl)carbamate” is a compound with the CAS Number: 108612-54-0 . It has a molecular weight of 214.31 . The compound is usually stored in a dark place, under an inert atmosphere, at room temperature . It appears as a white to yellow solid or semi-solid or lump or liquid .

Molecular Structure Analysis

The InChI code for “tert-Butyl methyl (piperidin-4-yl)carbamate” is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-5-7-12-8-6-9/h9,12H,5-8H2,1-4H3 .

Physical And Chemical Properties Analysis

The compound “tert-Butyl methyl (piperidin-4-yl)carbamate” has a molecular weight of 214.31 . It is a white to yellow solid or semi-solid or lump or liquid . The storage temperature is normal and it should be kept in a dark place, under an inert atmosphere .

科学的研究の応用

- Piperidine Derivatives : The piperidine moiety is a crucial building block in drug design. Tert-butyl ((3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)methyl)carbamate contributes to the development of novel pharmaceuticals . Researchers explore its structural modifications to enhance drug efficacy, bioavailability, and target specificity.

- NMDA Receptor Modulation : Tert-butyl ((3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)methyl)carbamate derivatives may interact with NMDA receptors, influencing synaptic plasticity and memory processes . Researchers explore their potential in treating neurodegenerative diseases.

- Antidepressant Activity : Some piperidine-based compounds exhibit antidepressant-like effects in animal models . Investigations continue to uncover their mechanisms of action and therapeutic potential.

- Prodrug Design : Tert-butyl ((3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl)methyl)carbamate may serve as a prodrug, converting to an active form in vivo. Such prodrugs enhance drug delivery and bioavailability .

Medicinal Chemistry and Drug Design

Neuropharmacology and CNS Disorders

Chemical Biology and Enzyme Inhibition

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures have been reported to inhibit activity in the monoamine receptor .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target receptor and induce changes that affect the receptor’s function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and more . .

特性

IUPAC Name |

tert-butyl N-[(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)15-8-10-16-11(18-17-10)9-4-6-14-7-5-9/h9,14H,4-8H2,1-3H3,(H,15,19)(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXJWXOARUZMMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=NN1)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2418915.png)

![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418924.png)

![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)

![3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2418937.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2418938.png)